4-(6-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine
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Overview
Description
4-(6-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine is a complex organic compound that features a pyrimidine ring substituted with a cyclopropyl group and a morpholine ring substituted with a thiomorpholine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring can be synthesized through cyclization reactions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through nucleophilic substitution reactions.
Introduction of the Thiomorpholine Carbonyl Group: This can be achieved through acylation reactions using thiomorpholine and suitable acylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(6-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could yield an alcohol or amine derivative.
Scientific Research Applications
Chemistry
In chemistry, 4-(6-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features might allow it to interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its structural features might impart desirable characteristics such as stability, reactivity, or bioactivity.
Mechanism of Action
The mechanism of action of 4-(6-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.
Pathway Interference: The compound might interfere with specific biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(6-Cyclopropylpyrimidin-4-yl)-2-(morpholine-4-carbonyl)morpholine: Similar structure but lacks the thiomorpholine group.
4-(6-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)piperidine: Similar structure but contains a piperidine ring instead of a morpholine ring.
Uniqueness
4-(6-Cyclopropylpyrimidin-4-yl)-2-(thiomorpholine-4-carbonyl)morpholine is unique due to the presence of both the cyclopropyl group and the thiomorpholine carbonyl group. These structural features might impart unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H22N4O2S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
[4-(6-cyclopropylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H22N4O2S/c21-16(19-4-7-23-8-5-19)14-10-20(3-6-22-14)15-9-13(12-1-2-12)17-11-18-15/h9,11-12,14H,1-8,10H2 |
InChI Key |
XWFFXQIGVVSOPY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3CCOC(C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
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